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molecular formula C11H12N2O3 B8618623 3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one

3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one

Cat. No. B8618623
M. Wt: 220.22 g/mol
InChI Key: KSUMLOWGRINNJE-UHFFFAOYSA-N
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Patent
US09284284B2

Procedure details

5-(2-Methoxy-ethoxy)-3-methyl-pyridine-2-carboxylic acid 1-dimethylamino-meth-(E)-ylideneamine (500 mg, 1.885 mmol) was dissolved in THF (15 ml) and heated to gentle reflux. KOtBu (317 mg, 2.83 mmol) in THF (30 ml) was added dropwise and the reaction mixture was heated to reflux for 2.5 h and then cooled to rt. The pH was adjusted to 7 with concentrated HCl. The reaction mixture was concentrated.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
317 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)/C=N/[H].[CH3:7][O:8][CH2:9][CH2:10][O:11][C:12]1[CH:13]=[C:14]([CH3:21])[C:15]([C:18]([OH:20])=O)=[N:16][CH:17]=1.CC([O-])(C)C.[K+].Cl>C1COCC1>[CH3:7][O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[N:16][C:15]2[C:18](=[O:20])[NH:2][CH:1]=[CH:21][C:14]=2[CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN(\C=N\[H])C.COCCOC=1C=C(C(=NC1)C(=O)O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
317 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
Smiles
COCCOC=1C=NC=2C(NC=CC2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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